methyl 2-{[(3-formyl-2-methyl-1H-indol-1-yl)acetyl]amino}benzoate
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Overview
Description
“Methyl 2-{[(3-formyl-2-methyl-1H-indol-1-yl)acetyl]amino}benzoate” is a compound that belongs to the class of indole derivatives . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically active properties .
Synthesis Analysis
The synthesis of indole derivatives like “methyl 2-{[(3-formyl-2-methyl-1H-indol-1-yl)acetyl]amino}benzoate” often involves multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . These compounds can be prepared by a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives .Molecular Structure Analysis
The molecular structure of “methyl 2-{[(3-formyl-2-methyl-1H-indol-1-yl)acetyl]amino}benzoate” is characterized by the presence of an indole core, a biologically known pharmacophore in medicinal molecules . The inherent functional groups (CO) in these compounds can undergo C–C and C–N coupling reactions and reductions easily .Chemical Reactions Analysis
Indole derivatives like “methyl 2-{[(3-formyl-2-methyl-1H-indol-1-yl)acetyl]amino}benzoate” can participate in various chemical reactions. For instance, they can undergo C–C and C–N coupling reactions and reductions .Physical And Chemical Properties Analysis
The physical and chemical properties of “methyl 2-{[(3-formyl-2-methyl-1H-indol-1-yl)acetyl]amino}benzoate” can be inferred from similar compounds. For instance, the compound “C 17 H 14 N 3 O 2 Cl” has a yield of 89%, a melting point of 211–213°C, and shows various peaks in its FT-IR and 1H-NMR spectra .Scientific Research Applications
Anticancer Activity
Methyl 2-{[(3-formyl-2-methyl-1H-indol-1-yl)acetyl]amino}benzoate has shown promise as an anticancer agent. Researchers have investigated its effects on cancer cell lines, particularly its ability to inhibit cell proliferation, induce apoptosis, and interfere with tumor growth pathways. Further studies are needed to elucidate its precise mechanisms and potential clinical applications .
Antimicrobial Properties
The compound exhibits antimicrobial activity against bacteria, fungi, and other pathogens. Its unique chemical structure makes it a potential candidate for developing novel antibiotics or antifungal agents. Researchers are exploring its efficacy against drug-resistant strains and its safety profile .
Anti-inflammatory Effects
Methyl 2-{[(3-formyl-2-methyl-1H-indol-1-yl)acetyl]amino}benzoate may modulate inflammatory responses. Investigations suggest that it could be useful in managing inflammatory disorders, such as rheumatoid arthritis or inflammatory bowel diseases. However, more preclinical and clinical studies are necessary to validate its therapeutic potential .
Neuroprotective Properties
Researchers have studied the compound’s impact on neuronal health. It shows promise in protecting neurons from oxidative stress, inflammation, and neurodegenerative processes. Potential applications include neuroprotection in conditions like Alzheimer’s disease or Parkinson’s disease .
Photodynamic Therapy (PDT)
Methyl 2-{[(3-formyl-2-methyl-1H-indol-1-yl)acetyl]amino}benzoate can serve as a photosensitizer in PDT. In this therapy, light activates the compound, leading to the generation of reactive oxygen species that selectively destroy cancer cells. PDT is a non-invasive approach used in cancer treatment and other medical conditions .
Chemical Synthesis and Precursor
Beyond its biological applications, methyl 2-{[(3-formyl-2-methyl-1H-indol-1-yl)acetyl]amino}benzoate serves as a versatile synthetic intermediate. Chemists use it to create other compounds, including derivatives with modified functional groups. Its reactivity and stability make it valuable in organic synthesis .
These applications highlight the compound’s multifaceted nature and its potential impact across various scientific disciplines. Researchers continue to explore its properties, aiming to unlock new therapeutic avenues and enhance our understanding of its mechanisms of action . If you need further details or have additional questions, feel free to ask!
Mechanism of Action
Target of Action
Methyl 2-{[(3-formyl-2-methyl-1H-indol-1-yl)acetyl]amino}benzoate is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives . .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with cellular targets.
Biochemical Pathways
Indole derivatives are known to have diverse biological activities and therapeutic possibilities , suggesting that they may affect multiple biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Future Directions
The future directions for research on “methyl 2-{[(3-formyl-2-methyl-1H-indol-1-yl)acetyl]amino}benzoate” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. Given the importance of indole derivatives in cell biology and their biologically active properties, there is potential for further development of these compounds for the treatment of various disorders .
properties
IUPAC Name |
methyl 2-[[2-(3-formyl-2-methylindol-1-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-13-16(12-23)14-7-4-6-10-18(14)22(13)11-19(24)21-17-9-5-3-8-15(17)20(25)26-2/h3-10,12H,11H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVAJWVSQMLHEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC(=O)NC3=CC=CC=C3C(=O)OC)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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